N'-(2-chloroacetyl)-4-fluorobenzohydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 230.62 g/mol. The compound features a hydrazide functional group, which is characterized by the presence of a hydrazine moiety () attached to a carbonyl group. This structure is further modified by the introduction of a 2-chloroacetyl group and a 4-fluorobenzene ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science .
There is no current information available on the mechanism of action of N'-(Chloroacetyl)-4-fluorobenzohydrazide.
These reactions make N'-(2-chloroacetyl)-4-fluorobenzohydrazide a versatile building block in organic synthesis .
The synthesis of N'-(2-chloroacetyl)-4-fluorobenzohydrazide typically involves the following steps:
This method allows for efficient synthesis while maintaining the integrity of functional groups .
N'-(2-chloroacetyl)-4-fluorobenzohydrazide has several potential applications:
N'-(2-chloroacetyl)-4-fluorobenzohydrazide shares structural similarities with several other compounds that contain hydrazide functionalities or halogenated aromatic rings. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N'-(chloroacetyl)-benzohydrazide | Contains a benzohydrazide structure without fluorine | |
N'-(2-bromoacetyl)-4-fluorobenzohydrazide | Similar structure but with bromine instead of chlorine | |
N'-(acetyl)-4-fluorobenzohydrazide | Lacks halogen substitution on the acetyl group |
These compounds illustrate variations in halogenation and substituent groups that can influence biological activity and chemical reactivity. The presence of fluorine in N'-(2-chloroacetyl)-4-fluorobenzohydrazide may provide unique advantages in terms of pharmacological properties compared to its analogs .